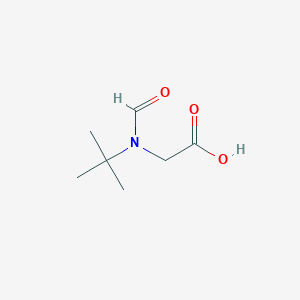
4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol
概要
説明
4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol is a synthetic compound known for its potent inhibitory effects on various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol typically involves the condensation of 4-chloro-6,7-dimethoxyquinazoline with 3-ethynylaniline in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like isopropanol, and the product is purified using techniques such as flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are often employed to obtain the compound in its desired polymorphic form .
化学反応の分析
Types of Reactions
4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
科学的研究の応用
4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cell signaling pathways and gene expression.
Medicine: Investigated for its potential as a cancer therapeutic due to its ability to inhibit histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2)
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol involves the inhibition of multiple molecular targets:
Histone Deacetylases (HDACs): The compound inhibits HDACs, leading to increased acetylation of histone proteins and altered gene expression.
Epidermal Growth Factor Receptor (EGFR): It blocks the activity of EGFR, preventing downstream signaling that promotes cell proliferation.
Human Epidermal Growth Factor Receptor 2 (HER2): Inhibition of HER2 disrupts signaling pathways involved in tumor growth and survival
類似化合物との比較
Similar Compounds
Erlotinib: Another quinazoline derivative that inhibits EGFR.
Lapatinib: A dual inhibitor of EGFR and HER2.
Vorinostat (SAHA): An HDAC inhibitor used in cancer therapy
Uniqueness
4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol is unique due to its ability to simultaneously inhibit HDACs, EGFR, and HER2. This multi-targeted approach offers potential therapeutic advantages by interfering with multiple pathways involved in cancer progression, which may result in greater efficacy compared to single-target agents .
特性
IUPAC Name |
4-(3-ethynylanilino)-7-methoxyquinazolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-3-11-5-4-6-12(7-11)20-17-13-8-15(21)16(22-2)9-14(13)18-10-19-17/h1,4-10,21H,2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVNQWPCPQAQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide](/img/structure/B3300857.png)
![2-methoxy-4,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B3300867.png)
![3,4-dimethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B3300872.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3300873.png)
![N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3300881.png)
![N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3300885.png)
![4-methoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B3300888.png)
![4-ethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B3300906.png)
![4-bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B3300913.png)





